molecular formula C13H18 B14313349 (Hept-6-en-2-yl)benzene CAS No. 113328-03-3

(Hept-6-en-2-yl)benzene

Cat. No.: B14313349
CAS No.: 113328-03-3
M. Wt: 174.28 g/mol
InChI Key: LTOFUJYRJCQTNR-UHFFFAOYSA-N
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Description

(Hept-6-en-2-yl)benzene is an organic compound characterized by a benzene ring attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hept-6-en-2-yl)benzene typically involves the alkylation of benzene with hept-6-en-2-yl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the carbon-carbon bond between the benzene ring and the heptene chain.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar alkylation processes, often optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(Hept-6-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the heptene chain to a single bond, resulting in a saturated alkylbenzene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of hept-6-en-2-yl alcohol, hept-6-en-2-one, or hept-6-en-2-oic acid.

    Reduction: Formation of hept-6-ylbenzene.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

(Hept-6-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Hept-6-en-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (Hept-6-en-1-yl)benzene
  • (Hept-5-en-2-yl)benzene
  • (Hex-6-en-2-yl)benzene

Uniqueness

(Hept-6-en-2-yl)benzene is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

113328-03-3

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

hept-6-en-2-ylbenzene

InChI

InChI=1S/C13H18/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h3,5,7-8,10-12H,1,4,6,9H2,2H3

InChI Key

LTOFUJYRJCQTNR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)C1=CC=CC=C1

Origin of Product

United States

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